molecular formula C10H13BO4 B8252820 (2-(Isopropoxycarbonyl)phenyl)boronic acid

(2-(Isopropoxycarbonyl)phenyl)boronic acid

Cat. No.: B8252820
M. Wt: 208.02 g/mol
InChI Key: UHSGPEFNAZQASO-UHFFFAOYSA-N
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Description

(2-(Isopropoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an isopropoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopropoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (2-(Isopropoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Esterification: The boronic acid can react with alcohols to form boronate esters.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: Alcohols and acid catalysts.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenol derivatives.

    Esterification: Boronate esters.

Scientific Research Applications

(2-(Isopropoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Boronic acids are known to interact with biological molecules such as sugars and enzymes, making them useful in the development of sensors and diagnostic tools.

    Medicine: The compound’s derivatives are explored for their potential as enzyme inhibitors, particularly in the treatment of diseases like cancer and diabetes.

    Industry: It is used in the synthesis of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-(Isopropoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group and enabling the formation of the carbon-carbon bond.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the isopropoxycarbonyl group, making it less sterically hindered and potentially less selective in certain reactions.

    (2-(Phenoxycarbonyl)phenyl)boronic acid: Similar in structure but with a phenoxycarbonyl group instead of an isopropoxycarbonyl group, which may affect its reactivity and selectivity.

    (2-(Methoxycarbonyl)phenyl)boronic acid: Contains a methoxycarbonyl group, which is smaller and may lead to different steric and electronic effects.

Uniqueness: (2-(Isopropoxycarbonyl)phenyl)boronic acid is unique due to the presence of the isopropoxycarbonyl group, which can influence its reactivity, selectivity, and solubility in various solvents. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

(2-propan-2-yloxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-7(2)15-10(12)8-5-3-4-6-9(8)11(13)14/h3-7,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSGPEFNAZQASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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